Limitation Notice — Absence of Direct Comparative Bioactivity Data
After exhaustive searching of PubMed, PubMed Central, Google Patents, BindingDB, PubChem, ZINC, and major chemistry databases, no primary research article, patent, or authoritative dataset was identified that reports quantitative in‑vitro or in‑vivo activity data (e.g., MIC, IC₅₀, EC₅₀, Kd, or Ki) for CAS 896305‑89‑8 alongside a named comparator. The only accessible quantitative information for this scaffold comes from a closely related analog: the 4‑bromobenzoate derivative (a different ester in the same 89630X series) showed an IC₅₀ of 30 µM against MCF‑7 breast‑cancer cells . Activity of the p‑tolyloxyacetate congener has not yet been experimentally determined or has not been publicly disclosed. Consequently, all differentiation claims in this guide are classified as Class‑level inference or Supporting evidence based on structurally adjacent analogs.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast‑cancer cells |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 6‑(((4‑methylthiazol‑2‑yl)thio)methyl)‑4‑oxo‑4H‑pyran‑3‑yl 4‑bromobenzoate (CAS 896304‑88‑4): IC₅₀ = 30 µM |
| Quantified Difference | Not calculable |
| Conditions | MCF‑7 human breast‑cancer cell line (in‑vitro cytotoxicity assay) |
Why This Matters
Transparency about the current evidence gap enables rational procurement decisions — users who require pre‑verified bioactivity should consider the 4‑bromobenzoate analog as a benchmark while awaiting experimental data on the p‑tolyloxyacetate variant.
